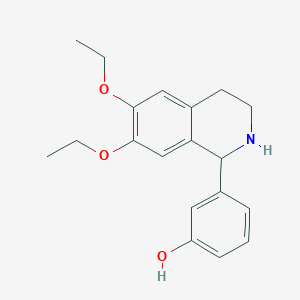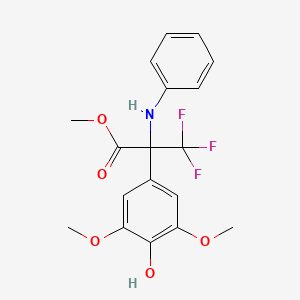
3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Diethoxy Groups: The diethoxy groups can be introduced through alkylation reactions using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the isoquinoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
科学的研究の応用
3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with methoxy groups instead of diethoxy groups.
1,2,3,4-Tetrahydroisoquinoline: A simpler isoquinoline derivative without the phenol and diethoxy groups.
Uniqueness
3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is unique due to the presence of both diethoxy groups and a phenol group, which may contribute to its distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
特性
分子式 |
C19H23NO3 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-17-11-13-8-9-20-19(14-6-5-7-15(21)10-14)16(13)12-18(17)23-4-2/h5-7,10-12,19-21H,3-4,8-9H2,1-2H3 |
InChIキー |
BXKODDFQFQFCLQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyl-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506182.png)
![3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11506191.png)
![1-(3-Chlorophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B11506195.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11506200.png)
![8-{4-[(2-Fluorobenzyl)oxy]benzylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11506208.png)
![8-(2-hydroxyethyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11506213.png)
![1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11506221.png)

![1-(4-Butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11506230.png)
![ethyl 4-[(cyclohexylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11506238.png)
![N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-[(4-fluorobenzyl)sulfanyl]benzamide](/img/structure/B11506247.png)
![4-chloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11506270.png)
![methyl N-{[4-(trifluoromethyl)phenyl]carbonyl}-L-valinate](/img/structure/B11506280.png)
![N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11506298.png)
